

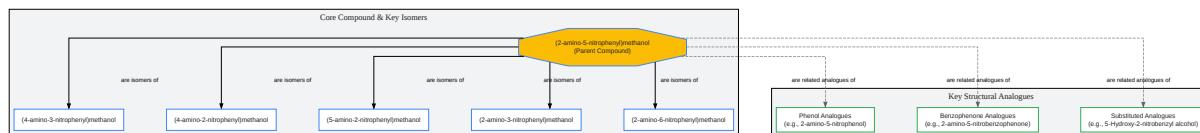
Introduction: The Significance of the Aminonitrobenzyl Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(2-amino-5-nitrophenyl)methanol**

Cat. No.: **B1274163**


[Get Quote](#)

(2-amino-5-nitrophenyl)methanol, also known as 2-amino-5-nitrobenzyl alcohol, is a substituted aromatic compound featuring a benzene ring functionalized with an amino (-NH₂), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups, combined with the reactive benzylic alcohol, makes it a versatile chemical building block. Its structure is a valuable scaffold in organic synthesis, particularly for constructing more complex heterocyclic systems and as a precursor for various functional materials and biologically active molecules. This guide provides a detailed exploration of **(2-amino-5-nitrophenyl)methanol**, its constitutional isomers, and key structural analogues, focusing on their synthesis, characterization, and applications for researchers in chemistry and drug development.

Part 1: The Isomeric Landscape of (Aminonitrophenyl)methanol

Isomers are compounds that share the same molecular formula but have different arrangements of atoms.^[1] In the case of (aminonitrophenyl)methanol (C₇H₈N₂O₃), constitutional isomers arise from the different possible positions of the three substituent groups on the benzene ring. Understanding the properties of each isomer is critical, as even a minor positional change can dramatically alter the molecule's chemical reactivity, physical properties, and biological activity.

The primary isomers of (aminonitrophenyl)methanol are systematically cataloged below. Their distinct properties underscore the importance of precise regiochemical control during synthesis.

[Click to download full resolution via product page](#)

Caption: Logical relationships between the core compound, its isomers, and analogues.

Comparative Data of (Aminonitrophenyl)methanol Isomers

The following table summarizes the key physical and chemical properties of **(2-amino-5-nitrophenoxy)methanol** and its primary constitutional isomers, providing a basis for their identification and differentiation.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Physical Appearance	Melting Point (°C)
(2-amino-5-nitrophenyl)methanol	C ₇ H ₈ N ₂ O ₃	168.15	77242-30-9	-	141-142[2]
(4-amino-3-nitrophenyl)methanol	C ₇ H ₈ N ₂ O ₃	168.15	63189-97-9	-	-
(4-amino-2-nitrophenyl)methanol	C ₇ H ₈ N ₂ O ₃	168.15	22996-17-4	-	-
(5-amino-2-nitrophenyl)methanol	C ₇ H ₈ N ₂ O ₃	168.15	77376-03-5	Dark Yellow Solid[3]	-
(2-amino-3-nitrophenyl)methanol	C ₇ H ₈ N ₂ O ₃	168.15	139743-08-1	-	-
(2-amino-6-nitrophenyl)methanol	C ₇ H ₈ N ₂ O ₃	168.15	98451-51-5	Solid[4]	-

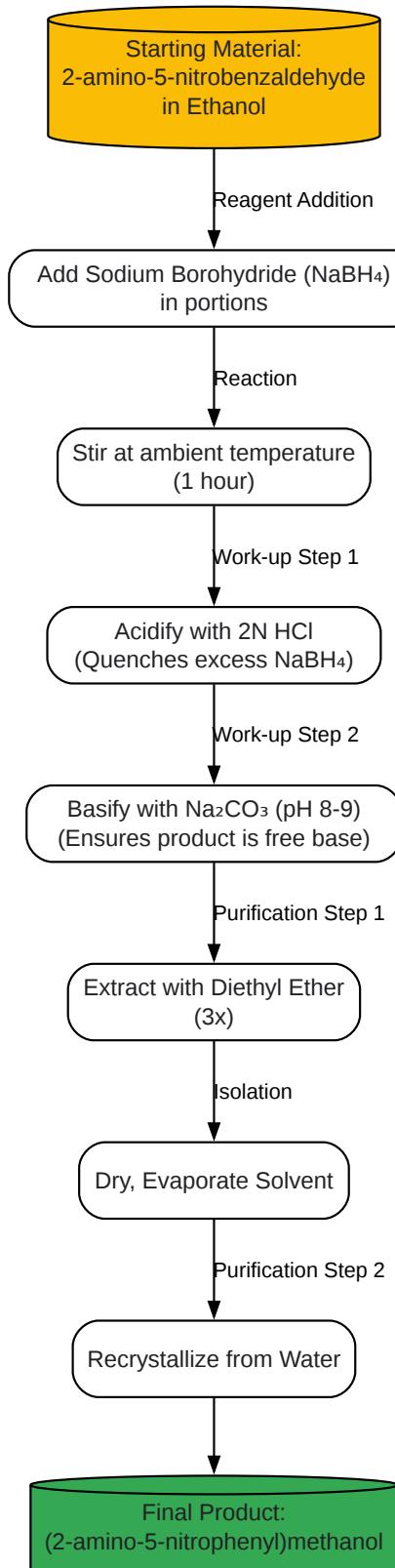
Note: Data for some isomers is sparse in publicly available literature, highlighting potential areas for further characterization research.

Part 2: Key Structural Analogues and Their Significance

Structural analogues are compounds with modifications to the core structure, such as altered functional groups or additional substituents. These modifications are often designed to fine-tune the molecule's properties for specific applications, such as enhancing biological activity or improving its utility as a synthetic intermediate.

- Phenol Analogues (e.g., 2-amino-5-nitrophenol): Replacing the hydroxymethyl group with a hydroxyl group yields aminonitrophenols. These compounds are crucial intermediates, particularly in the synthesis of dyes and pharmaceuticals.[5] For instance, 2-amino-5-nitrophenol can be synthesized from o-aminophenol and is used as a starting material for benzoxazinone-based anticonvulsant agents.[6]
- Benzophenone Analogues (e.g., 2-amino-5-nitrobenzophenone): Oxidation of the hydroxymethyl group to a benzoyl group leads to benzophenone derivatives.[7][8] 2-Amino-5-nitrobenzophenone is a known hydrolysis product of the drug Nitrazepam and serves as an important intermediate in medicinal chemistry.[7]
- Substituted Benzyl Alcohol Analogues: The addition of other substituents to the aromatic ring can impart unique properties. A prominent example is 4,5-dimethoxy-2-nitrobenzyl alcohol, where two methoxy groups are added. This analogue is widely used as a photolabile protecting group in organic synthesis.[9] The nitrobenzyl ether linkage can be cleaved with UV light, allowing for the controlled release of a protected alcohol, a technique valuable in the synthesis of complex molecules and in materials science.[9] Similarly, 5-hydroxy-2-nitrobenzyl alcohol serves as a difunctional photo-responsive initiator for creating specialized block copolymers.[10][11][12]

Part 3: Synthesis and Characterization Protocols


The synthesis of these compounds typically involves the reduction of a more oxidized precursor or the functionalization of a substituted aniline or nitrobenzene. The protocols provided below are based on established, reliable methods from the chemical literature.

Protocol 1: Synthesis of (2-amino-5-nitrophenyl)methanol via Aldehyde Reduction

This protocol details the synthesis of the parent compound from its corresponding aldehyde, a common and efficient laboratory-scale method.[2] The causality behind each step is explained to provide a deeper understanding of the process.

Core Rationale: The synthesis relies on the chemoselective reduction of an aldehyde functional group to a primary alcohol using a mild reducing agent, sodium borohydride (NaBH_4). This

reagent is chosen for its high selectivity for carbonyls, leaving the aromatic nitro group intact under these reaction conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(2-amino-5-nitrophenyl)methanol**.

Materials:

- 2-amino-5-nitrobenzaldehyde
- Ethanol
- Sodium borohydride (NaBH_4)
- 2 N Hydrochloric acid (HCl)
- Sodium carbonate (Na_2CO_3), solid
- Diethyl ether
- Standard laboratory glassware, magnetic stirrer, and extraction equipment

Step-by-Step Procedure:

- Preparation: Suspend 2-amino-5-nitrobenzaldehyde (e.g., 6.0 g) in ethanol (250 ml) in a suitable flask and stir at ambient temperature.[2]
- Reduction: Add sodium borohydride (1.6 g) in small portions to the stirred suspension. The portion-wise addition helps to control the reaction rate and temperature.
- Reaction: Continue stirring the reaction mixture for 1 hour at ambient temperature to ensure the reduction is complete.[2]
- Quenching: Carefully make the reaction mixture acidic with 2 N hydrochloric acid. This step is crucial to neutralize and safely destroy any unreacted sodium borohydride, which would otherwise react vigorously with water in later steps.
- Neutralization: Basify the mixture to a pH of 8-9 by adding solid sodium carbonate. This deprotonates the ammonium salt of the product (formed in the acidic step), returning it to the neutral amine form, which is soluble in organic solvents.

- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 ml). The product will preferentially move into the organic ether layer.[2]
- Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure.
- Purification: Recrystallize the resulting solid residue from water (approx. 200 ml) to yield the pure 2-amino-5-nitrobenzyl alcohol.[2]

Protocol 2: General Method for Aromatic Nitro Group Reduction

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of these compounds and their analogues. While various methods exist, metal-free reduction offers advantages in terms of chemoselectivity and avoiding heavy metal contamination.

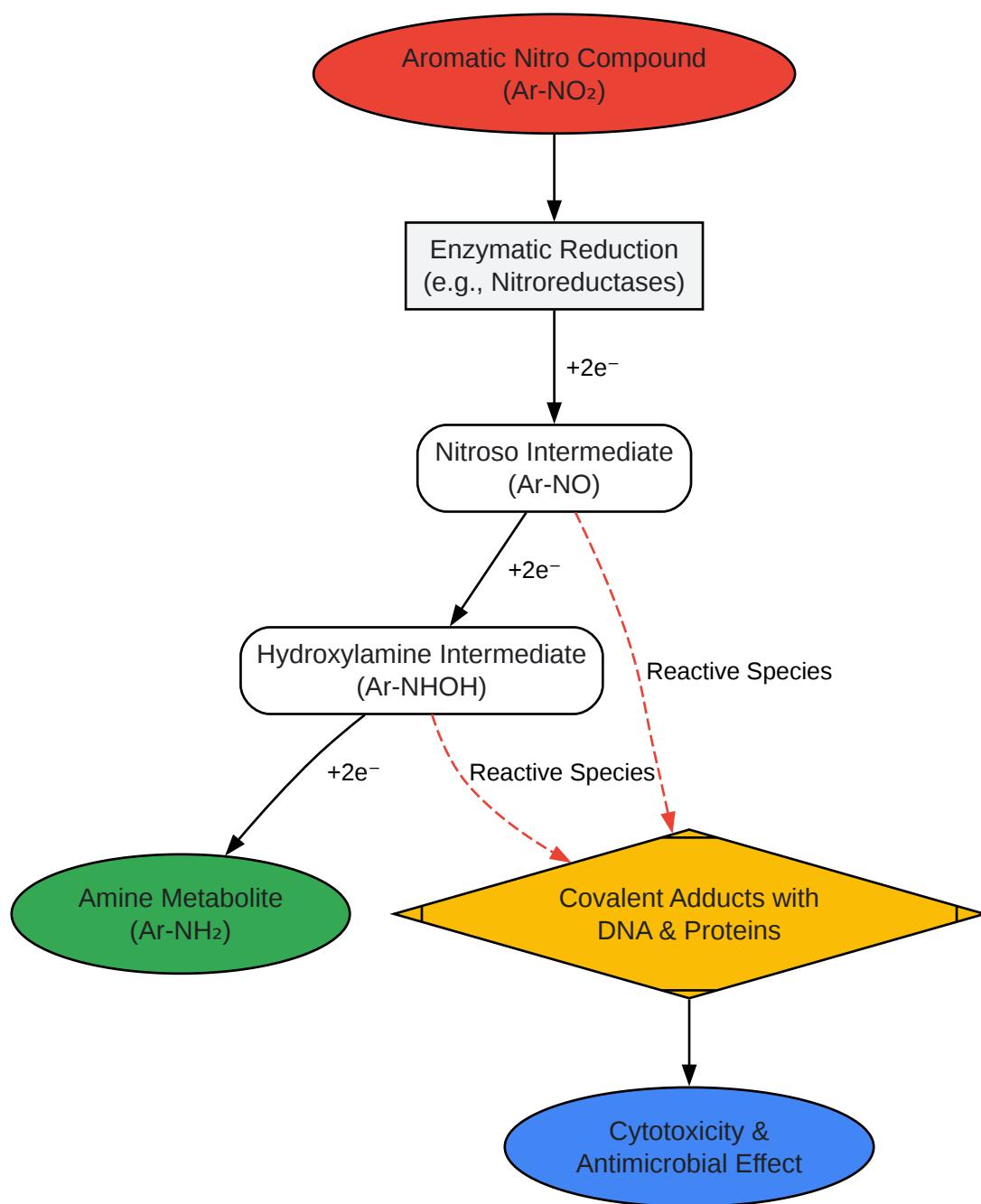
Core Rationale: This method uses trichlorosilane (HSiCl₃), an inexpensive and metal-free reducing agent, which demonstrates high chemoselectivity for the nitro group, leaving other reducible functional groups (like esters or nitriles) untouched.[13] Continuous-flow systems enhance safety and efficiency for this potentially exothermic reaction.

Materials:

- Aromatic nitro compound
- Trichlorosilane (HSiCl₃)
- Acetonitrile (solvent)
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (base)
- Continuous-flow reactor system

Step-by-Step Procedure:

- **Solution Preparation:** Prepare a solution of the aromatic nitro compound, the amine base (e.g., DIPEA), and trichlorosilane in acetonitrile.
- **Flow Reaction:** Pump the solution through a heated continuous-flow reactor. The short residence time at an elevated temperature accelerates the reduction.[13]
- **Work-up:** The output from the reactor is typically clean enough that a simple solvent evaporation is sufficient to isolate the corresponding aniline product in high yield.[13] This method avoids complex purification steps.


Characterization Data

Once synthesized, the identity and purity of the target compound must be confirmed. **(2-amino-5-nitrophenyl)methanol** has been characterized using standard spectroscopic techniques.

Technique	Description of Key Signals
¹ H NMR	(400 MHz, CDCl ₃) δ: Signals corresponding to aromatic protons, the CH ₂ group of the alcohol (typically a singlet), and the NH ₂ protons (broad singlet). Specific shifts include δ 7.61 (dd), 7.67 (s), and 8.29 (d) for the aromatic protons.[14]
¹³ C NMR	(100 MHz, CDCl ₃) δ: Signals for the six distinct aromatic carbons and one aliphatic carbon from the CH ₂ OH group.[14]
IR Spectroscopy	Characteristic absorption peaks are observed for O-H stretching (alcohol), N-H stretching (amine), and strong asymmetric/symmetric stretching of the NO ₂ group (typically around 1530 and 1345 cm ⁻¹).[14]
Mass Spectrometry	(HRMS, ESI) Provides the exact mass of the molecule, confirming its elemental composition. For C ₇ H ₈ N ₂ O ₃ , the [M+H] ⁺ ion would be calculated and measured.[14]

Part 4: Biological Activity and Applications in Drug Development

The nitro group is a critical pharmacophore in many therapeutic agents. Its strong electron-withdrawing nature affects the molecule's overall electronic properties and can be crucial for receptor binding.[15] Furthermore, the biological activity of many nitroaromatic compounds is dependent on the in-situ reduction of the nitro group.

[Click to download full resolution via product page](#)

Caption: Bioactivation pathway of nitroaromatic compounds.

Mechanism of Action: In anaerobic environments or within certain cells, nitroreductase enzymes can reduce the nitro group. This process generates highly reactive intermediates, such as nitroso and hydroxylamine species.[15] These intermediates can form covalent bonds with biological macromolecules like DNA and proteins, leading to cellular damage and death. This mechanism is the basis for the antimicrobial activity of drugs like metronidazole and the cytotoxic effects of some anticancer agents.[15]

Applications:

- Antimicrobial Agents: The aminonitrophenyl scaffold is present in molecules with antibacterial and antifungal properties.[16][17] For example, (5-amino-2-nitrophenyl)methanol is used in the preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles.[3][18] The activity often depends on the specific substitution pattern on the aromatic ring.[17]
- Antioxidants: Certain o-aminophenol derivatives have shown excellent antioxidant activity, which is valuable for combating oxidative stress-related diseases.[16]
- Pharmaceutical Intermediates: Due to their versatile functional groups, these compounds are primarily used as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[14][19] For example, **(2-amino-5-nitrophenyl)methanol** is used to prepare dual inhibitors of factor XIa and plasma kallikrein, which have potential as anticoagulants.[14]

Conclusion and Future Outlook

(2-amino-5-nitrophenyl)methanol and its isomers represent a class of compounds with significant, albeit often underexplored, potential. While their primary role has been as synthetic intermediates, the inherent biological activity of the aminonitrophenyl scaffold warrants further investigation. Future research should focus on:

- Systematic Synthesis and Characterization: Fully synthesizing and characterizing all constitutional isomers to create a comprehensive property library.

- Structure-Activity Relationship (SAR) Studies: Designing and testing novel analogues to build a clear SAR model, which can guide the development of compounds with enhanced potency and selectivity for specific biological targets.
- Development of Novel Synthetic Methodologies: Exploring more efficient, scalable, and environmentally friendly synthetic routes, such as those employing continuous-flow chemistry or novel catalytic systems.[\[13\]](#)

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can better utilize the chemical versatility of **(2-amino-5-nitrophenyl)methanol** and its relatives to advance the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isomer - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (2-Amino-6-nitrophenyl)methanol | 98451-51-5 [sigmaaldrich.com]
- 5. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Methanone, (2-amino-5-nitrophenyl)phenyl- [webbook.nist.gov]
- 8. 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. 5-Hydroxy-2-nitrobenzyl alcohol 97 60463-12-9 [sigmaaldrich.com]

- 11. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 14. 2-amino-5-nitrobenzyl alcohol | 77242-30-9 [chemicalbook.com]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5 [chemicalbook.com]
- 19. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Aminonitrobenzyl Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274163#isomers-and-analogues-of-2-amino-5-nitrophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com